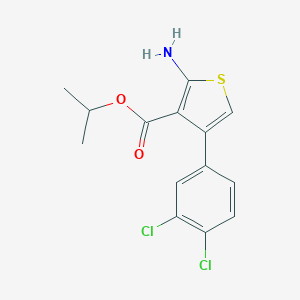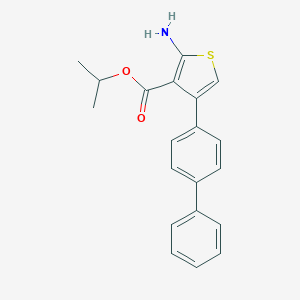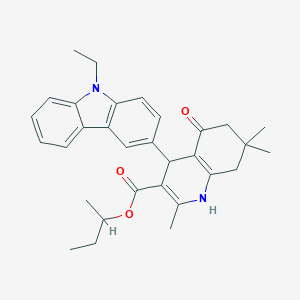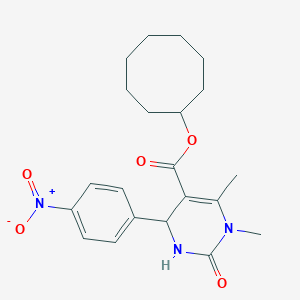
6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C19H16BrNO3 . It has a molecular weight of 386.2 g/mol . The IUPAC name for this compound is 6-bromo-2-(4-propan-2-yloxyphenyl)quinoline-4-carboxylic acid .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A general procedure involves heating a mixture of the appropriate isatin derivative, aqueous potassium hydroxide, and an equimolar amount of ketone under reflux for 15-24 hours . The progress of the reaction can be monitored by thin-layer chromatography (TLC) using an ethyl acetate:hexane mixture (3:2) as the mobile phase .
Molecular Structure Analysis
The InChI code for 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid is 1S/C19H16BrNO3/c1-11(2)24-14-6-3-12(4-7-14)18-10-16(19(22)23)15-9-14(20)7-8-17(15)21-18/h3-11H,1-2H3,(H,22,23) . The canonical SMILES representation is CC©OC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O .
Physical And Chemical Properties Analysis
The computed properties of 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid include a molecular weight of 386.2 g/mol, XLogP3-AA of 4.8, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, a rotatable bond count of 4, an exact mass of 385.03136 g/mol, a monoisotopic mass of 385.03136 g/mol, a topological polar surface area of 59.4 Ų, a heavy atom count of 24, a formal charge of 0, and a complexity of 436 .
Aplicaciones Científicas De Investigación
Antimalarial Activity
Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development, particularly in the field of antimalarial drugs . Quinoline-based drugs have been used to treat malaria for centuries, and they continue to be essential in the fight against this disease .
Anticancer Activity
Quinoline derivatives have shown potential as anticancer agents . Their unique structure allows them to interact with various biological targets, making them promising candidates for the development of new anticancer drugs .
Antibacterial Activity
Some quinoline derivatives have demonstrated antibacterial activity . For instance, 8-substituted quinoline carboxylic acids were synthesized and showed antibacterial activity .
Antifungal Activity
Quinoline has been found to have antifungal activities . This suggests that quinoline derivatives, including “6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid”, could potentially be developed into antifungal agents .
Anti-inflammatory Activity
Quinoline derivatives have also been found to have anti-inflammatory properties . A quinoline derivative with strong anti-inflammatory activity was synthesized and tested in an adjuvant arthritis rat model .
Cardiovascular Activity
Quinoline derivatives have shown potential in the treatment of cardiovascular diseases . Their unique structure allows them to interact with various biological targets, making them promising candidates for the development of new cardiovascular drugs .
Central Nervous System Activity
Quinoline derivatives have shown potential in the treatment of central nervous system disorders . Their unique structure allows them to interact with various biological targets, making them promising candidates for the development of new drugs for central nervous system disorders .
Antituberculosis Activity
Quinoline derivatives have shown potential in the treatment of tuberculosis . For example, 3-benzyl-6-bromo-2-methoxy quinoline derivatives were developed and found to be active against Mycobacterium tuberculosis H37Rv strain .
Propiedades
IUPAC Name |
6-bromo-2-(4-propan-2-yloxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO3/c1-11(2)24-14-6-3-12(4-7-14)18-10-16(19(22)23)15-9-13(20)5-8-17(15)21-18/h3-11H,1-2H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBQRSOISWKIPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359746 |
Source


|
| Record name | 6-bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid | |
CAS RN |
351001-10-0 |
Source


|
| Record name | 6-bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-5-(5-bromofuran-2-yl)-N-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443990.png)




![3-bromo-N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B444001.png)


![5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B444005.png)
![5-(3,4-dichlorophenyl)-N-(2-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B444007.png)
![N-butyl-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B444008.png)
![3-bromo-5-(4-bromophenyl)-N-(3-hydroxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B444009.png)

![3-({[4-(4-Ethylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B444011.png)